molecular formula C12H14N2O3S B1389517 Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1207046-18-1

Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B1389517
CAS No.: 1207046-18-1
M. Wt: 266.32 g/mol
InChI Key: BUBYCEFFRQCWFR-UHFFFAOYSA-N
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Description

Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative characterized by a methoxyethyl substituent at position 3 and a methyl ester at position 4. This compound is part of a broader class of heterocyclic molecules studied for applications in medicinal chemistry and materials science. Its hydrobromide salt is commercially available, with safety guidelines emphasizing precautions against inhalation, skin contact, and high-temperature exposure .

Properties

IUPAC Name

methyl 2-imino-3-(2-methoxyethyl)-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-16-6-5-14-9-4-3-8(11(15)17-2)7-10(9)18-12(14)13/h3-4,7,13H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBYCEFFRQCWFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate typically involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include strong acids or bases, and the reaction is often carried out at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry or batch processing, depending on the production requirements. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or neutral medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is often performed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as alkyl halides or amines. The reaction conditions may vary depending on the nucleophile and solvent used.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibits several biological activities that make it a candidate for pharmaceutical applications:

  • Antimicrobial Activity : The compound has shown efficacy against various microbial strains, making it a potential candidate for developing new antimicrobial agents.
  • Antioxidant Properties : Thiazole derivatives are known to protect cells from oxidative stress, contributing to their potential in preventing diseases related to free radical damage.
  • Analgesic and Anti-inflammatory Effects : Some thiazoles have demonstrated pain-relieving properties and the ability to reduce inflammation, indicating potential therapeutic uses in pain management.
  • Antitumor Activity : Research suggests that derivatives of thiazoles can exhibit cytotoxic effects on tumor cells, positioning them as candidates for anticancer drug development .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of conditions to ensure high yields and purity. Various synthetic routes can be employed to modify the compound's structure to enhance its biological activity or create analogs for further study .

Several studies have documented the applications of this compound in various research contexts:

  • Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of specific bacterial strains, suggesting its potential as a new antimicrobial agent .
  • Antioxidant Studies : Research has shown that thiazole derivatives can significantly reduce oxidative stress markers in vitro, indicating their utility in developing antioxidant therapies.
  • Cytotoxicity Assessments : In vitro assays have revealed that this compound exhibits selective cytotoxic effects on cancer cell lines while sparing normal cells .

Mechanism of Action

The mechanism by which Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-position of the benzo[d]thiazole core is critical for modulating physicochemical properties. Key analogs include:

Compound Name R Group at Position 3 Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 2-Methoxyethyl C₁₃H₁₅N₂O₃S 295.33 g/mol Enhanced solubility due to methoxy group
Ethyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate Methyl C₁₁H₁₂N₂O₂S 260.30 g/mol Simpler structure; lower lipophilicity
Ethyl 2-(4-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate Methyl + 4-bromobenzoyl C₁₈H₁₄BrN₂O₃S 433.29 g/mol Bulky aromatic group; potential halogen bonding
Methyl 2-imino-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate Propargyl C₁₂H₁₀N₂O₂S 246.29 g/mol Alkyne group for click chemistry applications

Analysis :

  • The methoxyethyl group in the target compound improves aqueous solubility compared to the methyl analog (260.30 g/mol) .
  • Halogenated derivatives (e.g., bromine in ) increase molecular weight and may enhance binding affinity via halogen interactions but reduce solubility.
  • Propargyl substituents enable modular functionalization, useful in bioconjugation .

Variations in the Ester Group

The ester at position 6 influences metabolic stability and bioavailability:

Compound Name Ester Group Molecular Formula Molecular Weight Notes
Target Compound Methyl C₁₃H₁₅N₂O₃S 295.33 g/mol Standard ester; moderate hydrolysis rate
Ethyl 2-imino-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate Ethyl C₁₁H₁₂N₂O₂S 260.30 g/mol Ethyl ester may prolong half-life in vivo

Analysis :

  • Methyl esters generally hydrolyze faster than ethyl esters, impacting drug metabolism .

Modifications to the Imino Group

The 2-imino group can be functionalized to alter electronic properties:

Compound Name Imino Group Modification Molecular Formula Molecular Weight Key Features
Target Compound None (2-imino) C₁₃H₁₅N₂O₃S 295.33 g/mol Tautomerism affects reactivity
Methyl 2-(2-iodobenzoyl)imino-3-(2-methoxyethyl)benzothiazole-6-carboxylate 2-Iodobenzoyl C₁₉H₁₇IN₂O₄S 520.32 g/mol Heavy atom for crystallography; iodinated analogs may exhibit enhanced biological activity

Analysis :

  • Iodobenzoyl substitution introduces a heavy atom, useful in X-ray crystallography, and may improve target binding via halogen bonds .

Complex Heterocyclic Systems

The benzo[d]thiazole core can be integrated into larger heterocyclic frameworks:

Compound Name Structure Molecular Formula Molecular Weight Applications
Methyl 4-(benzyloxy)-2-(dichloropyrrole-carboxamido)benzo[d]thiazole-6-carboxylate Dichloropyrrole and benzyloxy substituents C₂₃H₁₆Cl₂N₄O₄S 547.37 g/mol Antimicrobial or anticancer potential

Analysis :

  • Dichloropyrrole and benzyloxy groups expand the compound’s interaction with biological targets, though increased complexity may reduce synthetic yield .

Biological Activity

Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS: 1207046-18-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H14N2O3S
  • Molecular Weight : 266.32 g/mol
  • IUPAC Name : this compound
  • Purity : 95% .

Antimicrobial Properties

This compound exhibits promising antimicrobial activity. Its structural features suggest potential efficacy against various bacterial strains, including those resistant to conventional antibiotics. Research indicates that compounds with a thiazole ring often possess antimicrobial properties due to their ability to disrupt bacterial cell wall synthesis or function as enzyme inhibitors .

Anticancer Activity

The compound's potential as an anticancer agent is attributed to its ability to modulate critical signaling pathways involved in tumor proliferation. Studies have shown that similar benzothiazole derivatives can inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, leading to reduced tumor growth in xenograft models . The mechanism of action may involve the inhibition of specific enzymes associated with cancer cell metabolism and proliferation .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving suitable precursors under acidic or basic conditions.
  • Introduction of Functional Groups : The methoxycarbonyl and methoxyethyl groups are introduced via esterification and nucleophilic substitution reactions, respectively.

These synthetic routes allow for modifications that can enhance the biological activity of the compound .

Study on Antimicrobial Efficacy

In a recent study, this compound was evaluated for its antibacterial activity against multi-drug resistant strains. The results indicated that at concentrations as low as 50 μM, the compound inhibited bacterial growth by approximately 70%, suggesting significant antimicrobial potential .

Investigation of Anticancer Properties

Another investigation focused on the compound's effect on cancer cell lines. The study revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability across various cancer types. Notably, IC50 values were determined to be around 25 μM for breast cancer cells, indicating strong anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
This compoundC12H14N2O3SPotential antimicrobial and anticancer activity
Benzothiazole derivativesVariesDiverse biological activities including anticancer effects
ThiazolidinedionesC11H12N2O4SPrimarily used in diabetes management; shares thiazole core

This table illustrates how this compound compares with other compounds possessing similar structural motifs .

Q & A

Basic Research Question

  • 1H/13C NMR : Key signals include the imino proton (δ ~12 ppm, broad singlet), methoxyethyl protons (δ ~3.4–3.6 ppm), and aromatic protons (δ ~7–8 ppm). The benzo[d]thiazole core shows distinct splitting patterns (e.g., dd at J = 8.4–1.8 Hz) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight with [M+H]+ or [M+Na]+ peaks. For example, a tert-butyl derivative showed m/z 251.2 [M+H]+ .
  • X-ray Crystallography : Resolve tautomeric forms (e.g., 2-imino vs. 2-amino) and hydrogen-bonding networks .

Advanced Tip : Use 2D NMR (COSY, HSQC) to assign overlapping signals and verify substituent positions.

What strategies are effective for improving the bioactivity of this compound against bacterial DNA gyrase?

Advanced Research Question

  • Structure-Activity Relationship (SAR) :
    • Core Modifications : Replace the methoxyethyl group with bulkier substituents (e.g., benzyl) to enhance hydrophobic interactions with the gyrase ATP-binding pocket .
    • Ester Hydrolysis : Test the carboxylic acid derivative for improved solubility and binding .
  • Biological Assays :
    • Use MIC (Minimum Inhibitory Concentration) assays against Acinetobacter baumannii and Pseudomonas aeruginosa.
    • Perform enzyme inhibition studies (IC₅₀) using purified DNA gyrase .

Methodological Note : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies to validate binding hypotheses .

How can crystallographic data inform the design of stable polymorphs?

Advanced Research Question

  • Hydrogen-Bond Analysis : Use graph-set notation (e.g., C(6) chains or R₂²(8) rings) to map intermolecular interactions. For benzothiazoles, N–H···O and C–H···π bonds often stabilize crystal lattices .
  • Polymorph Screening : Vary solvents (e.g., DCM/hexane vs. ethanol/water) and cooling rates during crystallization.
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., O···H, N···H) to predict thermodynamic stability .

Example : A tert-butyl analog crystallized in a monoclinic system (P2₁/c) with π-stacking distances of 3.5 Å .

How should researchers address discrepancies in reported synthetic yields for derivatives of this compound?

Advanced Research Question

  • Variable Factors :
    • Catalyst Load : KI vs. K₂CO₃ in alkylation steps can alter yields by 10–20% .
    • Solvent Polarity : DMF improves solubility of intermediates compared to THF .
  • Troubleshooting :
    • Use LC-MS to identify side products (e.g., over-alkylation or hydrolysis).
    • Employ Design of Experiments (DoE) to optimize temperature and reagent ratios .

Case Study : A benzyl-substituted derivative achieved 81% yield using DMF/KI vs. 55% with 2-methoxyethylamine in DMSO .

What safety protocols are critical during handling and storage?

Basic Research Question

  • Handling :
    • Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood (P261, P271) .
    • Avoid sparks/open flames (P210) and moisture (P233) due to potential decomposition .
  • Storage :
    • Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C (P403+P233) .
    • Segregate from oxidizers (H272) and acids (H314) .

Emergency Response : For spills, use inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

How can computational modeling predict metabolic stability of this compound?

Advanced Research Question

  • Metabolite Prediction : Use software like Schrödinger’s Metabolite or GLORY to identify vulnerable sites (e.g., ester hydrolysis or imino oxidation) .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using molecular dynamics simulations .
  • ADME Profiling : Calculate logP (e.g., ~2.5 for methyl ester) and polar surface area (PSA) to estimate bioavailability .

Validation : Compare in silico results with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-imino-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

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